((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate
Overview
Description
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate: is a complex organic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common approach is:
Starting Material Preparation: The synthesis begins with the preparation of cyclopent-2-en-1-ylmethanol, which is then subjected to a series of reactions to introduce the amino group at the 4-position.
Formation of the Dihydroxysuccinate Moiety: The dihydroxysuccinate part of the molecule can be synthesized through the hydroxylation of a suitable precursor, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups. It can also serve as a probe to investigate metabolic pathways involving amino and hydroxyl groups.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the creation of new materials with desired properties.
Mechanism of Action
The mechanism by which ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate exerts its effects is largely dependent on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-ylmethanol: Lacks the amino and dihydroxysuccinate groups, making it less versatile in chemical reactions.
4-Aminocyclopent-2-en-1-ylmethanol: Similar but lacks the dihydroxysuccinate moiety, which limits its applications in certain synthetic routes.
(2S,3S)-2,3-Dihydroxysuccinic acid: Contains the dihydroxysuccinate part but lacks the cyclopent-2-en-1-ylmethanol structure.
Uniqueness
The uniqueness of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol (2S,3S)-2,3-dihydroxysuccinate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple points of reactivity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C4H6O6/c7-6-2-1-5(3-6)4-8;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,8H,3-4,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m10/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSTZOJHLZNDFG-ZGMNSGLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438643 | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229177-52-0 | |
Record name | 2-Cyclopentene-1-methanol, 4-amino-, (1S,4R)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229177-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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